molecular formula C11H13NS B184530 1-Benzothioylpyrrolidine CAS No. 15563-45-8

1-Benzothioylpyrrolidine

Cat. No.: B184530
CAS No.: 15563-45-8
M. Wt: 191.29 g/mol
InChI Key: RTZUSCLEISSKNQ-UHFFFAOYSA-N
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Description

1-Benzothioylpyrrolidine is a heterocyclic compound featuring a pyrrolidine ring (a five-membered amine) substituted with a benzothiophene moiety via a thioester linkage. Its molecular structure (as per ) includes a cycloheptyl bridge connecting the benzothiophene and pyrrolidine groups, resulting in the IUPAC name 1-[1-(1-Benzothien-2-yl)cycloheptyl]pyrrolidine. The compound’s molecular formula is C₁₈H₂₁NS, with an average mass of 283.43 g/mol . Its structural complexity distinguishes it from simpler pyrrolidine derivatives, particularly in terms of steric bulk and electronic properties due to the fused aromatic-thiophene system.

Properties

CAS No.

15563-45-8

Molecular Formula

C11H13NS

Molecular Weight

191.29 g/mol

IUPAC Name

phenyl(pyrrolidin-1-yl)methanethione

InChI

InChI=1S/C11H13NS/c13-11(12-8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2

InChI Key

RTZUSCLEISSKNQ-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=S)C2=CC=CC=C2

Canonical SMILES

C1CCN(C1)C(=S)C2=CC=CC=C2

solubility

28.7 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section evaluates 1-Benzothioylpyrrolidine against analogous pyrrolidine derivatives, focusing on molecular features, synthetic accessibility, and biological relevance.

1-Benzoylpyrrolidine

  • Structure : Substitutes the benzothiophene-thioester group with a benzoyl (phenyl-carbonyl) moiety.
  • Molecular Formula: C₁₁H₁₃NO (Average mass: 175.23 g/mol) .
  • Key Differences :
    • Electronic Effects : The carbonyl group in 1-Benzoylpyrrolidine is electron-withdrawing, whereas the thioester in this compound offers weaker electron withdrawal but enhanced lipophilicity .
    • Synthetic Complexity : 1-Benzoylpyrrolidine is synthetically simpler due to the absence of a cycloheptyl bridge and benzothiophene fusion .

1-Acyl-2-Benzylpyrrolidines (e.g., Dual Orexin Receptor Antagonists)

  • Structure : Features an acyl group at the 1-position and a benzyl substituent at the 2-position of the pyrrolidine ring (e.g., compound 11 in ).
  • Molecular Data: Example: (S)-(2-(3,4-dimethoxybenzyl)pyrrolidin-1-yl)(6-methyl-3-(pyrimidin-2-yl)pyridin-2-yl)methanone Formula: C₂₆H₂₆N₄O₃ (Mass: 418.21 g/mol) .
  • Biological Relevance :
    • Demonstrates potent dual orexin receptor antagonism (IC₅₀ < 100 nM) due to the synergistic effects of the acyl and benzyl groups on receptor binding .
    • Compared to this compound, these compounds prioritize aromatic stacking interactions (pyrimidine/pyridine) over sulfur-mediated hydrophobic interactions .

1-Benzyl-3-Substituted Pyrrolidines

  • Examples: 1-Benzyl-3-(methylamino)pyrrolidine (Mass: ~204.28 g/mol) . 1-Benzyl-3-pyrrolidone (Mass: 175.23 g/mol) .
  • Amino Substitutions: Amino groups (e.g., methylamino) at the 3-position improve water solubility and enable further functionalization .

Comparative Data Table

Compound Molecular Formula Average Mass (g/mol) Key Substituents Biological Activity
This compound C₁₈H₂₁NS 283.43 Benzothiophene, cycloheptyl Not reported (structural focus)
1-Benzoylpyrrolidine C₁₁H₁₃NO 175.23 Benzoyl Intermediate in organic synthesis
1-Acyl-2-Benzylpyrrolidine* C₂₆H₂₆N₄O₃ 418.21 Acyl, benzyl, pyrimidyl Dual orexin antagonist (IC₅₀ < 100 nM)
1-Benzyl-3-pyrrolidone C₁₁H₁₃NO 175.23 Benzyl, ketone Solubility modifier, synthetic precursor

*Example compound from .

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